Oxendolone
Description
Contextualization within Steroidal Antiandrogens and Progestins Research
Oxendolone is recognized within the scientific literature as belonging to the class of steroidal antiandrogens and synthetic progestogens (progestins) wikipedia.orgcontaminantdb.cawikipedia.org. Steroidal antiandrogens are compounds that possess a chemical structure similar to natural steroid hormones and compete with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the androgen receptor (AR) news-medical.netmdpi.comnih.gov. This competitive binding inhibits the normal biological actions mediated by androgens mdpi.comnih.gov. Examples of other steroidal antiandrogens include cyproterone (B1669671) acetate (B1210297) and spironolactone (B1682167) news-medical.netsinglecare.com.
Progestins, on the other hand, are synthetic compounds that mimic the effects of the natural female sex hormone progesterone (B1679170) by acting as agonists of the progesterone receptor (PR) wikipedia.orgwikipedia.orgdrugbank.com. The structural classification of progestins includes pregnanes, estranes, and gonanes, with this compound being identified as a 19-nortestosterone derivative within the estranes group nih.govwikipedia.org. Many steroidal antiandrogens, including this compound, also exhibit potent progestogenic activity, leading to antigonadotropic effects through the suppression of gonadotropin secretion wikipedia.orgwikipedia.orgencyclopedia.pub. This dual activity is a key characteristic that distinguishes steroidal antiandrogens from nonsteroidal antiandrogens, which are designed to be more selective for the AR news-medical.netsinglecare.com.
Overview of Historical Academic Perspectives on this compound
Academic interest in this compound emerged as part of broader research into steroid hormone antagonists and agonists. Its synthesis and characterization contributed to the understanding of structure-activity relationships within steroidal compounds and their interactions with steroid hormone receptors core.ac.uk. Early research focused on evaluating its antiandrogenic properties, particularly in the context of androgen-dependent conditions. Studies in animal models, such as beagle dogs with experimentally induced prostatic hyperplasia, were conducted to investigate the effects of this compound on prostate morphology and hormonal profiles nih.govnih.gov. These historical studies aimed to elucidate the mechanisms by which this compound might exert its effects, including its influence on androgen levels and androgen receptor content in target tissues nih.gov.
The recognition of this compound's progestogenic activity also shaped historical academic perspectives, leading to investigations into its potential antigonadotropic effects. The interplay between its antiandrogenic and progestogenic properties has been a recurring theme in the academic exploration of this compound, highlighting the complexities of steroid receptor interactions.
Significance of this compound as a Research Compound
This compound holds significance as a research compound for several reasons. Its dual antiandrogenic and progestogenic activity makes it a valuable tool for studying the interplay between androgen and progesterone signaling pathways. Research involving this compound has contributed to understanding the binding characteristics of steroidal ligands to both the AR and PR. Studies have reported binding affinities, such as Ki values, for this compound at these receptors wikipedia.orgmedkoo.com.
| Receptor | Binding Affinity (Ki) |
| Androgen Receptor (AR) | 320 nM |
| Progesterone Receptor (PR) | 20 nM |
Furthermore, this compound has been investigated for its inhibitory effect on 5α-reductase, an enzyme responsible for converting testosterone to the more potent DHT wikipedia.orgnih.gov. This aspect of its pharmacology has been explored in the context of conditions influenced by DHT levels nih.gov.
Research findings from animal models, such as studies in dogs, have provided insights into the potential effects of this compound on androgen target organs like the prostate nih.govnih.gov. These studies, while sometimes showing variable or limited significant effects compared to controls depending on the experimental design, contributed to the understanding of how steroidal antiandrogens might influence tissue morphology and hormone levels nih.govnih.gov.
The study of this compound, alongside other steroidal and nonsteroidal antiandrogens and progestins, has been instrumental in advancing the broader field of steroid receptor pharmacology and the development of compounds that modulate these pathways for various research purposes news-medical.netmdpi.comnih.gov. Its unique profile of activity has made it a relevant compound in the academic exploration of steroid hormone action.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,16S,17S)-16-ethyl-17-hydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-12-11-18-17-6-4-13-10-14(21)5-7-15(13)16(17)8-9-20(18,2)19(12)22/h10,12,15-19,22H,3-9,11H2,1-2H3/t12-,15-,16+,17+,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKLFGKATYPJPG-SSTBVEFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]2([C@H]1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048814 | |
| Record name | Oxendolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33765-68-3 | |
| Record name | Oxendolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33765-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxendolone [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033765683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxendolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXENDOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN4I850D4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action and Receptor Interactions
Androgen Receptor Antagonism
Oxendolone functions as an antagonist at the androgen receptor, which is the primary biological target of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.orgcontaminantdb.cawikipedia.org By binding to the AR, this compound prevents androgens from binding and activating the receptor, thereby inhibiting their biological effects. wikipedia.org
Competitive Binding Dynamics with Androgen Receptors
Androgen receptor antagonists, including steroidal compounds like this compound, compete with endogenous androgens such as testosterone and DHT for binding sites on the AR. wikipedia.orgnih.govtaylorandfrancis.com This competitive binding is a key mechanism by which antiandrogens exert their inhibitory effects. wikipedia.org The affinity of an antiandrogen for the AR determines its ability to effectively compete with natural ligands. nih.gov
Characterization of Androgen Receptor Binding Affinity and Selectivity
This compound binds to the androgen receptor with a reported Ki (inhibition constant) of 320 nM. wikipedia.orgmedkoo.com Its relative binding affinity for the androgen receptor has been reported to be 0.8% to 3.6% of that of metribolone (R1881), a synthetic androgen with high AR binding affinity. wikipedia.org While this compound exhibits lower binding affinity to the AR compared to some other steroidal antiandrogens like cyproterone (B1669671) acetate (B1210297), it was specifically developed as an antiandrogen. nih.gov The binding energy regarding steroid hormone receptors is typically in the range of -12 to -15 kcal/mol, corresponding to dissociation constants of 10-9 to 10-11 M. core.ac.uk Hydrogen bonds at the C-3 and C-17 ends of the steroid molecule contribute significantly to this binding energy, along with van der Waals interactions. core.ac.uk
Differential Effects on Androgen Receptor Transcriptional Activity
Upon binding of an androgen agonist, the AR undergoes conformational changes, dissociates from heat shock proteins, translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes. frontiersin.orgwikipedia.org this compound, as an antiandrogen, interferes with this process. It is described as predominantly antagonistic with some weak agonistic activity, leading to its characterization as a selective androgen receptor modulator (SARM). wikipedia.org While agonists induce a conformational change that facilitates coactivator binding and transcriptional activation, antagonists can induce different conformational changes that block coactivator recruitment. nih.govresearchgate.netfrontiersin.org Studies suggest that the nature of a steroid-induced signal (genomic vs. nongenomic) can depend on the ligand itself, the target cell type, and receptor location. nih.gov
Progesterone (B1679170) Receptor Agonism
In addition to its antiandrogenic activity, this compound is also a progestin, meaning it acts as an agonist of the progesterone receptor (PR). wikipedia.orgcontaminantdb.caencyclopedia.pub Progestins are synthetic progestogens that mimic the effects of natural progesterone and play important roles in the female reproductive system and other tissues. encyclopedia.pub
Progesterone Receptor Binding Characteristics
This compound binds to the progesterone receptor with a reported Ki of 20 nM. wikipedia.orgmedkoo.com This indicates a higher binding affinity for the PR compared to the AR (Ki = 320 nM). wikipedia.orgmedkoo.com The binding of progestins to the PR mediates their characteristic effects, including antigonadotropic activity, which can suppress sex hormone production. wikipedia.orgcontaminantdb.caencyclopedia.pub The ligand-binding domains of steroid receptors, including AR and PR, share structural similarities, which can contribute to the cross-reactivity observed with some synthetic steroids. nih.gov
Agonistic Activity Profile at Progesterone Receptors
Table 1: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) | Source |
| Progesterone Receptor | 20 nM | wikipedia.org |
| Androgen Receptor | 320 nM | wikipedia.org |
Steroid 5α-Reductase Inhibition
This compound has been characterized as an inhibitor of the enzyme 5α-reductase wikipedia.org. This enzyme plays a critical role in converting testosterone to the more potent androgen, dihydrotestosterone (DHT) citeab.comwikipedia.org.
Characterization of 5α-Reductase Inhibitory Potency
Studies have investigated the inhibitory potency of this compound on 5α-reductase. It is considered a weak but clinically relevant inhibitor of this enzyme wikipedia.org. The half-maximal inhibitory concentration (IC50) for this compound against 5α-reductase is reported as 1.4 μM wikipedia.org. In vitro experiments using nuclear 5α-reductase from rat ventral prostates demonstrated that this compound (also known as TSAA-291) competitively inhibited the formation of 5α-dihydrotestosterone from testosterone thermofisher.com. While 5α-reduction of this compound itself was observed in vitro, significant amounts of the 5α-reduced metabolite were not detected in the prostate following in vivo administration, suggesting that the parent compound is primarily responsible for the observed antiandrogenic properties thermofisher.com.
Table 2: 5α-Reductase Inhibitory Potency of this compound
| Enzyme | Inhibitory Potency (IC50) | Source |
| 5α-Reductase | 1.4 μM | wikipedia.org |
Interactions with Other Steroid Receptors and Signaling Pathways
Beyond its primary interactions with the progesterone and androgen receptors and its effect on 5α-reductase, research has explored potential cross-reactivity with other steroid receptors and modulation of downstream signaling pathways.
Pharmacological and Biological Effects in Preclinical Models
Antiandrogenic Efficacy Studies
Oxendolone exerts its antiandrogenic effects primarily by competing with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for binding to the androgen receptor. wikipedia.orgnih.gov
In vivo Studies of Androgen-Dependent Tissue Suppression
In vivo studies have demonstrated the ability of this compound to suppress androgen-dependent tissues. As a steroidal antiandrogen, it antagonizes the actions of testosterone or 5α-DHT by competing for AR binding sites. nih.gov These compounds hold therapeutic potential for conditions such as prostate cancer and BPH. nih.gov this compound was specifically developed as an antiandrogen. nih.gov While it has a prolonged half-life after intramuscular administration in preclinical models, its binding affinity to the AR is reported to be considerably lower than that of other antiandrogens like cyproterone (B1669671) acetate (B1210297). nih.gov
Impact on Prostatic Hyperplasia Models
This compound has been tested in experimentally induced BPH models, such as in beagle dogs. nih.govnih.govresearchgate.net In one study, this compound was administered to dogs with BPH induced by androstanediol and estradiol (B170435), followed by testosterone propionate (B1217596) and estradiol. nih.govnih.gov While the effect of this compound alone or in combination with medroxyprogesterone (B1676146) acetate (MPA) was not always significant compared to untreated controls in reducing prostate size in models where testosterone and estradiol gradually decreased prostate size, the prostate weight in the this compound-treated groups was significantly reduced compared to BPH controls that received androstanediol and estradiol throughout the experimental period. nih.gov Histological examination revealed atrophic changes in the hormone-treated groups, with the most pronounced changes observed in the group treated with this compound and MPA, showing small, non-involuted acini scattered within abundant stromal tissue, similar to the appearance of castrated control groups. nih.gov This atrophy was suggested to be due to both the antiandrogenic property of this compound and the anti-estrogenic property of MPA. nih.gov
Data from a study on experimentally induced canine BPH:
| Treatment Group (n) | Prostate Weight (% of BPH Control) | Histological Findings |
| BPH Control (3) | 100 | Hyperplasia |
| T-E Control (Undisclosed) | Gradually decreased size | Atrophic changes compared to T-E control |
| This compound (Undisclosed) | Significantly reduced vs BPH Control | Atrophic changes compared to T-E control |
| This compound + MPA (Undisclosed) | Significantly reduced vs BPH Control | Most striking atrophic changes, similar to castrated controls |
| Castrate Control (2) | Lowest | Small non-involuted acini in abundant stromal tissue |
Effects on Androgen-Responsive Gene Expression in Target Tissues
The androgen receptor, a ligand-activated transcription factor, regulates gene expression in target tissues. nih.govwiley-vch.demdpi.com Androgen-responsive genes play a role in prostate cell proliferation, communication, and differentiation. aging-us.com this compound, as an AR antagonist, is expected to interfere with the transcriptional regulation of these genes by preventing androgen binding to the receptor. wikipedia.orgnih.govaging-us.com Studies on other antiandrogens and AR modulators indicate that interference with AR signaling can impact the expression of androgen-associated genes. mdpi.comaging-us.commdpi.com For instance, alginate oligosaccharide, another agent studied for BPH, was shown to suppress testosterone-induced BPH in rats by downregulating AR and the expression of androgen-associated genes like 5α-reductase type 2 and prostate-specific antigen. mdpi.com While direct detailed data on this compound's specific effects on a broad spectrum of androgen-responsive genes in preclinical models were not extensively available in the provided snippets, its mechanism as an AR antagonist implies an impact on AR-mediated gene expression. wikipedia.orgnih.govaging-us.com
Progestogenic Activity and Antigonadotropic Effects
In addition to its antiandrogenic properties, this compound also exhibits progestogenic activity. wikipedia.orgncats.iocontaminantdb.ca This progestogenic activity is responsible for its antigonadotropic effects. wikipedia.orgwikipedia.org
Modulation of Endogenous Testosterone and Dihydrotestosterone Levels
Due to its antigonadotropic effects via progestogenic activity, this compound leads to a reduction in endogenous testosterone levels. wikipedia.orgnih.govwikipedia.org Lowered testosterone levels, in turn, can lead to decreased levels of dihydrotestosterone (DHT), which is primarily converted from testosterone by the enzyme 5α-reductase in target tissues like the prostate. nih.govmdpi.comnih.gov In the study on experimentally induced canine BPH, while medroxyprogesterone acetate significantly decreased blood levels of testosterone and DHT, this compound alone did not influence these levels at all in the blood hormone analysis, although it did reduce nuclear androgen receptor content in the prostate tissue. nih.gov This suggests that while this compound has the potential to lower systemic androgen levels through its antigonadotropic effects, its direct impact on circulating testosterone and DHT might vary depending on the experimental model and context, and its tissue-level effects on AR binding are also significant. nih.gov
Data on Blood Hormone Levels in Experimentally Induced Canine BPH:
| Treatment Group | Blood Testosterone Levels | Blood DHT Levels |
| BPH Control | Highest | Highest |
| T-E Administered Groups (including this compound +/- MPA) | Generally Lowered | Generally Lowered |
| This compound Alone | No influence | No influence |
| This compound + MPA | Significantly decreased | Significantly decreased |
Comparative Analysis with Other Progestins
This compound exhibits a relatively low binding affinity for the androgen receptor, ranging from 0.8% to 3.6% of that of metribolone, a potent synthetic androgen. wikipedia.org While primarily an AR antagonist, this compound also demonstrates weak agonistic activity, leading to its description as a selective androgen receptor modulator. wikipedia.org Its potent progestogenic activity results in antigonadotropic effects. wikipedia.org Studies have shown that this compound can suppress luteinizing hormone and testosterone levels to a similar degree as other progestins used in the treatment of benign prostatic hyperplasia (BPH), such as allylestrenol (B1665242) and chlormadinone (B195047) acetate. wikipedia.org
Compared to other steroidal antiandrogens like cyproterone acetate and spironolactone (B1682167), this compound has a considerably lower binding affinity to the AR, despite having a prolonged half-life of 5–6 days after intramuscular administration. nih.gov Unlike some other progestins that also exhibit AR antagonistic activity, such as dienogest, drospirenone, medrogestone, nomegestrol (B1679828) acetate, promegestone, and trimegestone, this compound was originally developed specifically as an antiandrogen. nih.govwikipedia.org
Effects on Muscle Physiology and Anabolism
Preclinical research, primarily in animal models, has investigated the effects of this compound on muscle physiology and anabolism, particularly in the context of its antiandrogenic properties.
Attenuation of Stimulation-Induced Muscle Hypertrophy
Studies in rats have demonstrated that this compound, as an androgen receptor antagonist, can attenuate stimulation-induced muscle hypertrophy. When administered concurrently with electrical stimulation designed to induce muscle training, this compound significantly suppressed the increase in muscle mass compared to a control group. nih.gov In one study, the mean degree of muscle hypertrophy in the this compound-treated group was significantly lower (102.30%) than in the control group (107.41%). nih.gov This finding suggests that the androgen pathway plays a significant role in exercise-induced muscle hypertrophy and highlights the importance of the increase in androgen receptors in exercised muscle. nih.gov
Influence on Androgen Receptor Content and Upregulation in Skeletal Muscle
Research indicates that this compound can influence androgen receptor content in skeletal muscle. As an AR antagonist, it competes with endogenous androgens for binding sites on the receptor. mdpi.com Studies in dogs treated with this compound, alone or in combination with medroxyprogesterone acetate, showed significantly lower nuclear androgen receptor content in the prostate compared to control groups. nih.gov While this study focused on prostatic tissue, it demonstrates the ability of this compound to impact nuclear AR content. nih.gov
Furthermore, research with oxandrolone (B1677835), a synthetic analog of testosterone with some similarities to this compound in its anabolic potential, has shown that short-term administration can significantly increase mRNA concentrations of skeletal muscle AR in healthy young men. nih.govresearchgate.net This suggests a potential mechanism by which some anabolic agents, possibly including this compound due to its structural relationship and reported anabolic potential, might exert their effects, although the direct effect of this compound on AR upregulation in muscle needs further specific investigation. nih.govresearchgate.net Changes in AR protein content have been shown to correlate with increases in skeletal muscle hypertrophy in other studies. researchgate.net
Role in Protein Synthesis and Breakdown Regulation
Studies investigating the effects of anabolic agents, including oxandrolone (a related compound), on muscle protein metabolism provide insights into potential mechanisms relevant to this compound. Short-term administration of oxandrolone in healthy young men has been shown to stimulate net muscle protein synthesis. nih.govresearchgate.net This effect was attributed to an increase in the fractional synthetic rate of muscle protein without a corresponding increase in protein breakdown. nih.govresearchgate.net This led to a more positive net balance between protein synthesis and breakdown. nih.govresearchgate.net
While direct studies on this compound's effects on muscle protein synthesis and breakdown in preclinical models are less extensively documented in the provided search results compared to oxandrolone, its classification as a synthetic 19-nortestosterone derivative and its reported anabolic potential suggest it may share some similar mechanisms of action in influencing protein metabolism. wikipedia.orgnih.gov Anabolic steroids, in general, are understood to promote protein synthesis and reduce muscle breakdown by binding to androgen receptors, leading to increased muscle mass and strength. researchgate.net
Structure Activity Relationship Sar Studies
Steroidal Scaffold Modifications and Their Impact on Receptor Affinity
Oxendolone is a derivative of 19-nortestosterone, characterized by the absence of the methyl group at the C19 position. wikipedia.orgwikipedia.org The fundamental tetracyclic steroid ring system ( contaminantdb.cacontaminantdb.cacontaminantdb.cafishersci.ca) is a common structural motif among native androgens and other naturally occurring hormones, contributing to their affinity for steroid hormone receptors.
For steroidal AR ligands, the presence of a 17β-hydroxyl group is considered essential for ligand-receptor interaction. nih.gov Modifications to the steroidal scaffold can significantly impact receptor binding. For instance, the removal of the C19 methyl group, as seen in 19-nortestosterone derivatives like this compound, can influence activity and potentially confer progestogenic properties. nih.govwikipedia.org
This compound binds to the androgen receptor with a reported K_i of 320 nM. wikipedia.org Its relative binding affinity for the androgen receptor is cited as 0.8 to 3.6% compared to metribolone. wikipedia.org this compound also binds to the progesterone (B1679170) receptor with a higher affinity, having a K_i of 20 nM. wikipedia.org
Influence of C16 and C17α Substituents on Antiandrogenic Activity
Specific substituents on the steroidal scaffold play a crucial role in determining the antiandrogenic activity of compounds like this compound. The addition of substituents at the C16 position can convert a steroid into an antiandrogen. wikipedia.org this compound features an ethyl group at the C16β position (16β-Ethyl-19-nortestosterone). wikipedia.org
Modifications at the C17α position are also known to influence activity. An extended or bulkier group at the C17α position can reduce AR agonist activity or lead to antiandrogenic properties. wikipedia.org While this compound has a hydroxyl group at the C17β position, the influence of the C16β ethyl group is a key determinant of its antiandrogenic character.
Research findings indicate that the presence of the 16β-ethyl group in this compound contributes to its antiandrogenic activity. Studies in canine models of prostatic hyperplasia showed that this compound treatment led to a significant reduction in prostate weight compared to control groups. nih.gov Furthermore, nuclear androgen receptor content in prostate tissue was significantly lower in groups treated with this compound, suggesting that its antiandrogenic effect involves interaction with the AR. nih.gov
Structural Determinants of Progestogenic Activity
In addition to its antiandrogenic properties, this compound exhibits progestogenic activity, acting as an agonist of the progesterone receptor. wikipedia.org The removal of the C19 methyl group in 19-nortestosterone derivatives can confer progestogenic activity. nih.govwikipedia.org this compound's structure, being a 19-nortestosterone derivative with a 16β-ethyl substituent, contributes to this dual activity profile.
The binding affinity of this compound for the progesterone receptor (K_i = 20 nM) is notably higher than its affinity for the androgen receptor (K_i = 320 nM). wikipedia.org This stronger binding to the PR underlies its potent progestogenic effects, which also contribute to its antigonadotropic activity. wikipedia.org
Computational and Molecular Docking Approaches in SAR Elucidation
Computational methods, such as molecular docking, are valuable tools in understanding the SAR of compounds by simulating their interaction with target receptors at a molecular level. nih.govresearchgate.net These approaches can provide insights into the binding modes, key interacting residues, and the energetic favorability of ligand-receptor complexes. researchgate.net
Molecular docking studies can help predict how specific structural features of this compound, such as the C16β ethyl group and the 17β-hydroxyl group, interact with the binding pockets of the androgen and progesterone receptors. While specific detailed computational studies on this compound's SAR were not extensively found in the provided context, general principles of molecular docking in steroid receptor interactions are well-established. researchgate.netresearchgate.net These studies typically involve docking the ligand into the ligand-binding domain (LBD) of the receptor and analyzing the resulting interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net
Computational approaches can complement experimental binding assays to build a more comprehensive picture of how structural modifications influence receptor affinity and activity. researchgate.net
Comparative SAR with Other Steroidal Antiandrogens
Comparing the SAR of this compound with other steroidal antiandrogens, such as cyproterone (B1669671) acetate (B1210297) and spironolactone (B1682167), highlights the structural features that contribute to their respective profiles. nih.govnih.gov
Spironolactone, a third example of a steroidal antiandrogen, is structurally distinct from both this compound and CPA, being a derivative of pregnane (B1235032) and also acting as a mineralocorticoid receptor antagonist. These comparisons underscore how different modifications to the steroid scaffold can result in varying degrees of antiandrogenic and progestogenic activity, as well as off-target effects.
The SAR of these compounds demonstrates that while the basic steroid framework is important for receptor recognition, the nature and position of substituents, particularly at positions like C16 and C17, are critical determinants of their specific pharmacological properties and receptor selectivity.
Synthetic Methodologies and Chemical Development
Synthetic Routes for 19-Nortestosterone Derivatives
19-Nortestosterone derivatives, such as Oxendolone, lack the methyl group at the C19 position of the steroid skeleton wikipedia.org. The synthesis of these compounds often originates from readily available steroids, employing multi-step chemical reactions. A key approach to access 19-norsteroids involves the reduction of aromatic rings to dihydrobenzenes, notably through the Birch reduction. This method, exemplified by the treatment of the monomethyl ether of estradiol (B170435) with lithium in liquid ammonia (B1221849) and an alcohol as a proton source, provides a convenient route to compounds related to 19-norprogesterone (B1209251) wikipedia.org.
Another synthetic route for 19-nortestosterone derivatives involves the synthesis of radioiodinated analogs, proceeding via (17α,20E/Z)stannyl intermediates. This process includes the addition of tri-n-butyltin hydride to the 17α-ethynyl group of the steroid, catalyzed by agents like azobisisobutyronitrile or triethylborane. The resulting stannyl (B1234572) derivatives can then be stereospecifically converted to iodovinyl derivatives using molecular iodine or radioiodinated analogs using [125I]NaI and H2O2 nih.gov.
An alternative synthesis of this compound specifically has been reported starting from dehydroepiandrosterone. This route involves the stereospecific introduction of the 16β-ethyl substituent, followed by a series of reactions including acetylation, chlorohydrination, treatment with lead tetraacetate to form an epoxide, reductive cleavage of the epoxide with zinc, oxidation, and finally alkaline hydrolysis jst.go.jp. Another described synthesis involves a reaction sequence starting with a 3-ethoxy-16β-ethylestra-3,5-dien-17β-ol intermediate, which is treated with sodium borohydride (B1222165) and subsequently with hydrochloric acid to yield this compound chemicalbook.com.
Approaches to Introduce Specific Substituents for Modulating Activity
The introduction of specific substituents at various positions on the steroid skeleton is a common strategy to modulate biological activity, including receptor binding affinity and pharmacological properties acs.orgmdpi.com. For instance, alkylation reactions are used to introduce alkyl groups, and C-17 alkylation can enhance the oral bioavailability of some anabolic steroids fiveable.me. Nucleophilic addition using Grignard reagents and organolithium compounds are employed for this purpose fiveable.me. Alkylation can also occur at oxygen atoms to form ethers or esters, and reductive alkylation of ketones can yield tertiary alcohols fiveable.me.
Hydroxylation, the addition of hydroxyl groups, is another crucial modification that can significantly influence a steroid's properties and reactivity, affecting solubility and biological activity fiveable.me. The introduction of substituents with diverse structures and electronic properties is explored to optimize activity at target receptors mdpi.com. For example, modifications at the C21 position of certain neuroactive steroids have been shown to enhance activity at GABAA receptors and improve bioavailability mdpi.com.
Convergent Synthetic Strategies in Related Compound Classes
Convergent synthetic strategies aim to assemble complex molecules from multiple fragments, which are synthesized independently. This approach can be particularly advantageous for the synthesis of complex structures like steroids, allowing for increased efficiency and flexibility nih.govacs.org. While the provided information does not detail a specific convergent synthesis of this compound itself, convergent strategies have been developed for the synthesis of related steroidal compounds.
One such strategy involves a cycloaddition reaction between Nazarov reagents and cyclohexenones nih.govacs.orgacs.org. This approach allows for the stereoselective construction of tetracyclic compounds with the core steroid skeleton acs.org. Another convergent approach involves the sequential use of ring-forming reactions, such as metallacycle-mediated annulative cross-coupling, to build the steroid framework researchgate.net. These strategies highlight the ongoing efforts to develop more efficient and flexible routes to access diverse steroid structures.
Green Chemistry Principles in Stereoselective Synthesis Relevant to Steroids
The application of green chemistry principles in steroid synthesis focuses on developing environmentally friendly methodologies that minimize waste, reduce energy consumption, and avoid the use of hazardous substances researchgate.netresearchgate.net. Stereoselective synthesis, which aims to produce a specific stereoisomer, is particularly important in steroid chemistry due to the rigid, three-dimensional structure and the biological specificity of different stereoisomers.
Approaches incorporating green chemistry principles in steroid synthesis include the use of heterogeneous catalysis, microwave-assisted reactions, and ionic liquids as solvents researchgate.netresearchgate.net. Microwave irradiation, for example, has been shown to speed up reaction rates and increase yields in the synthesis of pyrazoline steroid derivatives, while avoiding the need for organic acids as solvents or catalysts researchgate.net. Biocatalysis, utilizing enzymes like lipases, offers another green chemistry approach for stereoselective transformations of steroids, allowing for reactions under mild conditions with high selectivity and low environmental impact springernature.comnih.gov. These methods contribute to more sustainable and efficient routes for obtaining complex steroidal compounds with defined stereochemistry.
Metabolic and Endocrine Pathway Investigations
Influence on Systemic Endocrine Homeostasis
Hormonal Feedback Mechanisms and Pituitary-Gonadal Axis Modulation
The hypothalamic-pituitary-gonadal (HPG) axis is a complex endocrine system that regulates reproductive activity and influences various physiological processes, including development and aging. geekymedics.comclinmedjournals.orgclinical-laboratory-diagnostics.com This axis involves the hypothalamus secreting gonadotropin-releasing hormone (GnRH), which stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). geekymedics.comclinmedjournals.orgclinical-laboratory-diagnostics.com LH and FSH then act on the gonads (testes in males, ovaries in females) to produce sex steroids like testosterone (B1683101), estrogen, and progesterone (B1679170), which in turn exert feedback effects on the hypothalamus and pituitary. geekymedics.comclinmedjournals.orgclinical-laboratory-diagnostics.com
Oxendolone, due to its progestogenic activity, exhibits antigonadotropic effects. wikipedia.orgcontaminantdb.ca Studies have shown that this compound can suppress luteinizing hormone and testosterone levels to a similar extent as other progestins used in the treatment of BPH. wikipedia.org Progestins can exert negative feedback on the pituitary and hypothalamus, leading to decreased production of LH and FSH, and consequently, reduced sex steroid production by the gonads. geekymedics.com
Androgen Receptor Content and Expression in Diverse Tissues
The androgen receptor (AR) is a key mediator of the biological effects of androgens like testosterone and dihydrotestosterone (B1667394) (DHT). nih.govresearchgate.net AR is expressed in various tissues, including the prostate, skeletal muscle, liver, and central nervous system, with particularly high levels in the prostate, adrenal gland, and epididymis. nih.gov The expression of AR in tissues can be influenced by factors such as muscle fiber type, contractile activity, and androgen concentrations. physiology.orgphysiology.org Changes in AR content affect receptor availability and the net effects of androgens on target tissues. physiology.orgphysiology.org
This compound acts as an antagonist of the androgen receptor. wikipedia.orgcontaminantdb.cancats.io Research using this compound as an AR antagonist has provided insights into the role of AR in mediating physiological processes. For instance, in studies involving rats, the administration of this compound attenuated a significant portion of stimulation-induced muscle hypertrophy, highlighting the importance of androgens and AR in this process. physiology.orgphysiology.orgnih.govnih.govresearchgate.net Studies have also investigated AR content in response to stimuli like exercise, showing that AR protein content can correlate with changes in muscle size and strength. physiology.orgphysiology.org While some studies indicate that AR expression can be enhanced by testosterone treatment, long-term administration might lead to levels returning to baseline. nih.gov The effects of testosterone on skeletal muscle are thought to be primarily mediated via AR expressed in myonuclei and satellite cells. nih.gov
Exploration of Metabolic Signaling Pathways
Investigations into Downstream Metabolic Effects mediated by Androgen Receptors
The biological effects of androgens are primarily mediated through their interaction with the androgen receptor, which functions as a ligand-activated transcriptional factor. nih.govfrontiersin.org Upon binding to an androgen, the AR undergoes conformational changes, dissociates from heat-shock proteins, and can interact with androgen response elements on DNA, influencing the expression of numerous genes. frontiersin.org These genes are involved in various processes, including the regulation of skeletal muscle structure, fiber types, metabolism, and transcription. nih.govfrontiersin.org Androgens have been shown to increase protein synthesis rates and reduce protein catabolism. nih.govfrontiersin.org
This compound, as an AR antagonist, blocks the binding of androgens to the receptor, thereby inhibiting the downstream metabolic effects typically mediated by AR activation. wikipedia.orgcontaminantdb.cancats.io Studies using this compound have demonstrated the importance of AR in mediating processes like muscle hypertrophy, indicating that blocking AR can attenuate these effects. physiology.orgphysiology.orgnih.govnih.govresearchgate.net The ubiquitous expression of AR in various tissues underscores its broad influence on metabolic processes regulated by androgens. nih.govresearchgate.net Investigations into the downstream metabolic effects mediated by AR, and consequently influenced by AR antagonists like this compound, involve examining changes in gene expression, protein synthesis, and metabolic pathways in target tissues.
Untargeted Metabolomics Approaches for Pathway Perturbation Analysis
Untargeted metabolomics involves the comprehensive profiling of metabolites within a biological system without prior selection, offering a broad view of metabolic pathways and aiding in understanding the interconnectedness of biochemical processes. By mapping detected metabolites onto known biochemical pathways, researchers can identify perturbations and changes in metabolic flux, which helps in elucidating underlying mechanisms of physiological responses. creative-proteomics.com
While specific untargeted metabolomics studies directly focused on this compound's effects on global metabolic pathway perturbations are not extensively detailed in the provided search results, the metabolic fate of this compound in humans has been investigated. Following intramuscular administration of 14C-oxendolone, the principal routes of biotransformation in humans are similar to those of endogenous androgens. These include the reduction of the 4,5-double bond, further reduction of the saturated 3-ketone to the 3α-hydroxysteroid, and oxidation of the 17β-alcohol to the corresponding ketone. These metabolites are then primarily conjugated, mainly with glucuronic acid, and excreted in urine and bile. nih.gov
This metabolic transformation suggests that this compound and its metabolites interact with enzymatic pathways involved in steroid metabolism. Untargeted metabolomics could potentially reveal a wider range of metabolic changes induced by this compound, including alterations in steroidogenesis pathways, conjugation processes, and downstream effects on interconnected metabolic networks. Studies utilizing untargeted metabolomics have been successfully applied to identify perturbed pathways in various conditions, such as type 2 diabetes with cognitive decline, revealing alterations in amino acid, fatty acid, and carbohydrate metabolism pathways. mdpi.com Similarly, untargeted metabolomics has been used to identify widespread metabolic dysregulation in adrenocortical carcinoma, affecting amino acid, nucleotide, steroid, and lipid metabolism. endocrine-abstracts.org These examples highlight the potential of untargeted metabolomics to uncover comprehensive metabolic changes induced by a compound like this compound.
Androgen Metabolism in Specific Tissues
Androgen metabolism involves the secretion, transport, tissue uptake, peripheral transformation, and excretion of C-19 steroids. Testosterone is the primary circulating androgen, predominantly produced by the testes, while other tissues, such as the liver and prostate, can form testosterone from precursors. wiley-vch.de In certain androgen target tissues like the prostate, skin, and liver, testosterone is converted to the more potent metabolite 5α-dihydrotestosterone (DHT) by 5α-reductase. wiley-vch.denih.gov This conversion is crucial for the androgenic actions of testosterone in these tissues. wiley-vch.de Androgen metabolism varies across different tissues and can be influenced by factors such as sex, age, and thyroid status.
This compound functions as an antiandrogen by competing with endogenous androgens for binding sites on the androgen receptor. wiley-vch.denih.gov It also acts as a weak inhibitor of 5α-reductase. wikipedia.org The interaction of this compound with the androgen receptor and the 5α-reductase enzyme can directly impact androgen metabolism and signaling in specific tissues.
Research findings have demonstrated the effects of this compound on androgen-responsive tissues. For instance, administration of this compound, an AR antagonist, attenuated stimulation-induced muscle hypertrophy in rats, highlighting the role of androgen receptors in this process in skeletal muscle. physiology.orgfrontiersin.orgfrontiersin.orgnih.gov This suggests that this compound's antiandrogenic activity can modulate androgen-mediated effects in muscle tissue.
Studies on the metabolic fate of this compound in humans show that its biotransformation pathways are similar to those of endogenous androgens, involving reduction and oxidation steps followed by conjugation. nih.gov This indicates that the same enzymatic machinery involved in processing natural androgens also metabolizes this compound in tissues like the liver and potentially other sites of steroid metabolism. The excretion of this compound metabolites occurs through urine and feces. nih.gov
The distribution and metabolism of androgens in target tissues are influenced by factors such as blood flow, tissue uptake efficiency, and the activity of local enzymes like 5α-reductase and 17β-hydroxysteroid dehydrogenase. this compound's interaction with these enzymes and the androgen receptor can therefore selectively impact androgenic activity and metabolism within different tissues.
While comprehensive data tables detailing this compound's specific metabolic effects across a wide range of tissues from the provided sources are limited, the existing information points to its influence on androgen metabolism, particularly in androgen-responsive tissues like skeletal muscle and through its interaction with enzymes involved in steroid transformation.
Here is a summary of key metabolic transformations of this compound observed in humans:
Table 1: Key Metabolic Transformations of this compound in Humans
| Transformation | Outcome |
| Reduction of 4,5-double bond | Saturated steroid structure |
| Reduction of 3-ketone | 3α-hydroxysteroid |
| Oxidation of 17β-alcohol | 17-ketone |
| Conjugation (primarily with glucuronic acid) | Increased water solubility for excretion |
Here is a summary of this compound's binding affinities:
Table 2: this compound Binding Affinities
| Receptor | Affinity |
| Androgen Receptor (AR) | Ki = 320 nM |
| Progesterone Receptor (PR) | Ki = 20 nM |
Compound Names and PubChem CIDs:
Advanced Research Topics and Future Directions
Selective Androgen Receptor Modulator (SARM) Characteristics and Research
Oxendolone exhibits characteristics that align with the concept of a Selective Androgen Receptor Modulator (SARM). It functions primarily as an antagonist of the androgen receptor (AR), which is the biological target of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394). wikipedia.org However, it is not a silent antagonist and demonstrates weak agonistic activity, leading to its description as a selective androgen receptor modulator. wikipedia.org This selective modulation of the AR is a key area of research, aiming to understand how this compound can exert tissue-specific effects. Studies have investigated its relative binding affinity for the androgen receptor, which is reported to be between 0.8% and 3.6% of that of metribolone. wikipedia.org Research into SARMs, in general, is focused on developing compounds that can selectively stimulate anabolic pathways in tissues like muscle and bone while minimizing androgenic side effects on tissues such as the prostate. ontosight.ai this compound's mixed antagonistic and weak agonistic activity at the AR suggests it could potentially offer a degree of tissue selectivity, a hallmark of SARMs. wikipedia.org Experimental studies, such as those in rats, have shown that administration of an AR antagonist like this compound can attenuate stimulation-induced muscle hypertrophy, highlighting the importance of androgen signaling mediated through the AR in muscle growth. physiology.orgfrontiersin.org This research contributes to the broader understanding of how AR antagonists and modulators influence anabolic processes.
Neurobiological Implications of Androgen Receptor Antagonism
The antagonism of the androgen receptor by compounds like this compound has potential neurobiological implications. While the primary focus of this compound research has been on its effects on androgen-dependent tissues, the androgen receptor is also present in various areas of the brain, influencing neuronal function and behavior. researchgate.netresearchgate.net Research into the neurobiological effects of androgen receptor antagonism is a complex field, often overlapping with studies on neurodegenerative diseases, mood disorders, and cognitive function, where androgen signaling plays a role. researchgate.net Studies with other androgen receptor antagonists have explored their impact on glucocorticoid signaling via crosstalk between the androgen receptor and glucocorticoid receptor, suggesting potential indirect neurobiological effects. researchgate.net While specific research detailing the direct neurobiological implications of this compound's AR antagonism is limited in the provided search results, the known presence of AR in the brain and the general understanding of androgen's influence on neurobiology suggest this is a potential area for future investigation. The progestogenic activity of this compound, as it is also an agonist of the progesterone (B1679170) receptor, could introduce further complexities in its neurobiological effects, given the role of progesterone in the nervous system. wikipedia.org
Research into Alternative Delivery Systems and Pharmacokinetic Optimization
Research into alternative delivery systems and pharmacokinetic optimization for this compound is driven by its poor oral bioavailability. This compound is not effective when taken by mouth and requires intramuscular injection for medical use in Japan. wikipedia.org The oral bioavailability in dogs is reported to be very low, at most 1%. wikipedia.org The elimination half-life following intramuscular injection is between 5.0 and 6.6 days. wikipedia.org Optimizing the pharmacokinetic profile, including improving bioavailability and potentially extending the half-life, is crucial for developing more convenient and effective therapeutic applications. Research in drug delivery systems, such as the use of biodegradable and biocompatible polymers or liposomal suspensions, is a broad area that could potentially be explored for this compound to enhance its delivery and absorption. google.com Studies on the pharmacokinetics of other compounds with similar challenges, like oxprenolol, using different delivery systems such as Oros systems, illustrate the approaches taken in this field to compare in vivo and in vitro drug release and bioavailability. nih.govnih.gov While the provided information does not detail specific alternative delivery system research for this compound itself, the general challenges with its administration route and bioavailability highlight the relevance of such research for its future therapeutic potential.
Role in Prostate Cancer Research and Neuroendocrine Transformation Studies
This compound's role as an antiandrogen makes it relevant to prostate cancer research, as prostate cancer growth is often dependent on androgen signaling. nih.gov Androgen deprivation therapy and AR antagonists are standard treatments for prostate cancer. taylorandfrancis.comnih.gov this compound has been used in Japan for treating enlarged prostate, a condition influenced by androgens. wikipedia.org However, the use of steroidal antiandrogens can have limitations due to potential cross-reactivity with other steroid hormone receptors and the development of resistance mechanisms in cancer cells. taylorandfrancis.com
A significant area of current prostate cancer research involves understanding and combating neuroendocrine transformation (NEPC), an aggressive form of the disease that can emerge as a resistance mechanism to AR-targeted therapies. mskcc.orgnews-medical.netmdpi.comnih.gov This transformation involves prostate cancer cells changing their identity and becoming less reliant on AR signaling. news-medical.netnih.gov Research platforms are being developed to study this cellular shapeshifting and identify the genetic and cellular signals involved. news-medical.net While this compound is an antiandrogen, its specific role in either promoting or inhibiting neuroendocrine transformation is not explicitly detailed in the provided search results. However, as an AR-targeting agent, understanding its long-term effects on prostate cancer cell plasticity and the potential for inducing resistance, including neuroendocrine differentiation, would be a relevant area of study within this field. Research into the mechanisms of NEPC, including the role of tumor suppressor loss and epigenetic changes, provides a broader context for evaluating the impact of AR-targeted therapies like this compound on lineage plasticity. nih.gov
Q & A
Q. What ethical guidelines apply to this compound trials involving geriatric populations with comorbid conditions?
- Answer: Informed consent must address potential risks (e.g., gynecomastia, hepatotoxicity). Protocols should include:
- Comorbidity-adjusted dosing: eGFR-guided dose reductions for renal impairment.
- Independent monitoring boards: To oversee adverse events in long-term studies.
- Post-trial access plans: Ensure continued treatment for responders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
